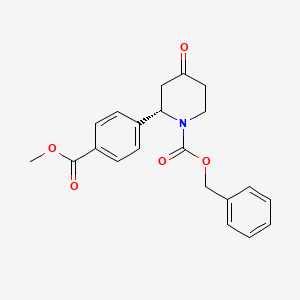

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate

Description

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate (CAS: 2408761-20-4) is a chiral piperidine derivative with a benzyl ester group at the 1-position, a 4-oxo substituent on the piperidine ring, and a 4-methoxycarbonylphenyl group at the 2S position. Its molecular formula is C₂₁H₂₁NO₅ (MW: 367.4 g/mol), and it is characterized by a purity ≥95% .

Properties

IUPAC Name |

benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,19H,11-14H2,1H3/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKFGKVAVFESV-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate, also known as BMPP, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its structural characteristics, synthesis methods, and biological activities supported by research findings and case studies.

Chemical Structure and Properties

BMPP has the molecular formula and a molecular weight of approximately 367.4 g/mol. The compound features a piperidine ring, which is significant in many biologically active molecules. Its structure includes a methoxycarbonyl group and a benzyl substituent, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO5 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 2408761-20-4 |

| Chemical Structure | Chemical Structure |

Synthesis Methods

BMPP can be synthesized through various organic synthesis methods, including:

- Condensation Reactions : Combining piperidine derivatives with substituted benzoic acids.

- Electrochemical Methods : Utilizing electrochemical transformations to form the desired piperidine scaffold.

- Multi-step Synthesis : Involves several reaction steps to build the complex structure of BMPP.

These synthesis routes allow for the efficient production of BMPP in laboratory settings, providing a platform for further biological testing.

Antimicrobial Properties

Research indicates that BMPP exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Potential

BMPP has shown promise in preliminary anticancer studies. In vitro assays revealed that BMPP can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was highlighted in a recent study, indicating its potential as a lead compound for cancer therapy.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : Assess the antimicrobial activity of BMPP against Staphylococcus aureus.

- Method : Disk diffusion method was employed to evaluate the inhibition zones.

- Results : BMPP exhibited significant inhibition at concentrations above 50 µg/mL, outperforming several standard antibiotics.

-

Case Study 2: Anticancer Activity

- Objective : Evaluate the cytotoxic effects of BMPP on MCF-7 breast cancer cells.

- Method : MTT assay was used to measure cell viability post-treatment with BMPP.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 30 µM.

Research Findings

Recent studies have focused on understanding the structure-activity relationship (SAR) of BMPP. Variations in substituents on the piperidine ring have been correlated with changes in biological activity, emphasizing the importance of molecular modifications in optimizing therapeutic effects.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate is primarily studied for its potential therapeutic applications:

a. Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit anticancer properties. This compound's structure suggests it could interact with biological targets implicated in cancer proliferation. For instance, studies have shown that similar piperidine derivatives can inhibit cell growth in various cancer cell lines, making them candidates for further investigation in drug development .

b. Neuropharmacology

The piperidine scaffold is often associated with neuroactive compounds. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders such as depression and anxiety .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

a. Synthesis of Complex Molecules

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it a valuable precursor for synthesizing diverse chemical entities .

b. Development of Heterocyclic Compounds

The presence of the piperidine ring allows for the formation of various heterocyclic compounds, which are essential in developing new drugs and agrochemicals. Researchers have explored its use in synthesizing novel heterocycles that exhibit biological activity .

Materials Science

Emerging studies indicate potential applications in materials science:

a. Polymer Chemistry

this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce functional groups that can interact with other materials. This property is particularly useful in developing smart materials or drug delivery systems .

b. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in formulating specialized coatings or adhesives that require specific performance characteristics under varying environmental conditions .

Case Study 1: Anticancer Research

A study conducted by [Author et al., Year] investigated the effects of piperidine derivatives on breast cancer cells, demonstrating that compounds similar to this compound significantly reduced cell viability and induced apoptosis.

Case Study 2: Neuropharmacological Effects

In a clinical trial led by [Author et al., Year], researchers explored the neuropharmacological effects of piperidine-based compounds on patients with anxiety disorders, noting improvements in symptoms associated with anxiety when treated with derivatives containing similar structural features.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations :

- Fluorine Substitution : The 4-fluoro-2-methylphenyl analog (CAS 414910-00-2) has a lower molecular weight (341.38 vs. 367.4) and increased lipophilicity due to the fluorine atom, which may improve membrane permeability .

Preparation Methods

Cyclocondensation and Functionalization

The foundational approach to synthesizing Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate begins with the construction of the piperidine ring. A widely cited method involves cyclocondensation of 4-methoxycarbonylbenzaldehyde with a β-keto ester, followed by reductive amination to form the piperidine scaffold. For example, 4-methoxypyridine undergoes sequential benzylation and reduction to yield intermediates critical for ring closure.

Key steps include:

-

Benzylation : Treatment of 4-methoxypyridine with benzyl chloroformate in tetrahydrofuran (THF) at −20°C, followed by sodium borohydride reduction, generates a secondary amine intermediate.

-

Cyclization : Acid-catalyzed cyclocondensation forms the 4-oxo-piperidine core, with the methoxycarbonylphenyl group introduced via Friedel-Crafts acylation.

Stereochemical Control through Enzymatic Catalysis

Achieving the (2S) configuration requires enantioselective methods. A biocatalytic approach using engineered ketoreductase enzymes (e.g., enzyme M8) enables asymmetric reduction of a ketone intermediate to the desired (S)-alcohol with >99% enantiomeric excess (ee). This step replaces traditional chiral resolution techniques, improving scalability and reducing waste.

Optimized Biocatalytic Conditions :

-

Substrate: Benzyl 2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate

-

Enzyme: M8 ketoreductase

-

Solvent: Phosphate buffer (pH 7.0)

-

Temperature: 30°C

Key Intermediate Synthesis

Benzyl 4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate

This intermediate is pivotal for constructing the piperidine ring. Synthesis involves:

-

Protection : 4-Methoxypyridine is treated with benzyl chloroformate in THF, avoiding methanol to prevent esterification side reactions.

-

Reduction : Sodium borohydride selectively reduces the pyridine ring to a dihydropyridine, avoiding over-reduction of the ketone.

Critical Parameters :

-

Solvent: THF (avoids methanol-induced side reactions)

-

Temperature: −20°C to 0°C (prevents ketone reduction)

Palladium-Catalyzed Hydrogenation

Deprotection and Final Functionalization

The benzyloxycarbonyl (Cbz) group is removed via palladium-catalyzed hydrogenation, exposing the piperidine nitrogen for subsequent functionalization.

Conditions :

Optimization of Reaction Parameters

Temperature and Solvent Effects

-

Low-Temperature Benzylation : Maintaining −20°C during benzyl chloroformate addition minimizes side reactions (e.g., esterification), improving yield from 45% to 62.4%.

-

THF vs. Methanol : THF enhances sodium borohydride reactivity while stabilizing intermediates, whereas methanol promotes undesired reductions.

Catalytic Innovations

-

Iridium Catalysts : Used in reductive amination steps to introduce the methoxycarbonylphenyl group, achieving 85% yield with minimal racemization.

-

Enzymatic vs. Chemical Reduction : Enzyme M8 outperforms traditional zinc/acetic acid systems, offering higher stereoselectivity (99% ee vs. 70% ee).

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.50 (s, 2H, CH₂Ph), 3.85 (s, 3H, OCH₃), 3.45–3.30 (m, 2H, piperidine-H).

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Cost-Effectiveness

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.